molecular formula C23H14Li2O6 B13763347 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt CAS No. 59413-58-0

2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt

Cat. No.: B13763347
CAS No.: 59413-58-0
M. Wt: 400.3 g/mol
InChI Key: WOVQWDBCQLVNRC-UHFFFAOYSA-L
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Description

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a methylene bridge and substituted with carboxylic acid and hydroxyl groups. The presence of lithium ions further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Using large reactors for the oxidation of 2-methylnaphthalene.

    Catalytic Substitution: Employing industrial catalysts to ensure high yield and purity.

    Neutralization: Using lithium hydroxide in controlled environments to produce the dilithium salt.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] involves:

Properties

CAS No.

59413-58-0

Molecular Formula

C23H14Li2O6

Molecular Weight

400.3 g/mol

IUPAC Name

dilithium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate

InChI

InChI=1S/C23H16O6.2Li/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2

InChI Key

WOVQWDBCQLVNRC-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Related CAS

130-85-8 (Parent)

Origin of Product

United States

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